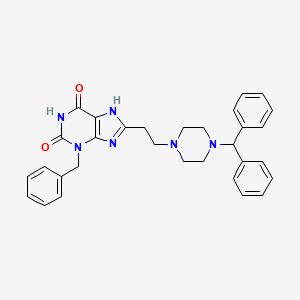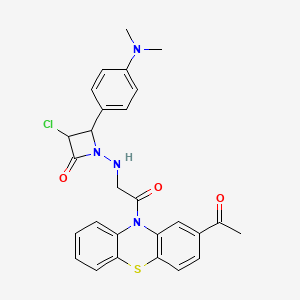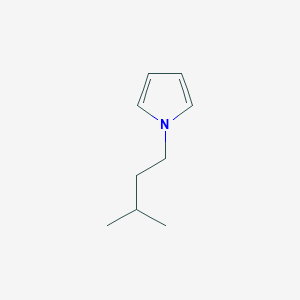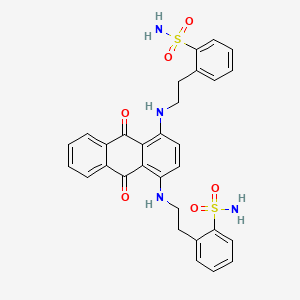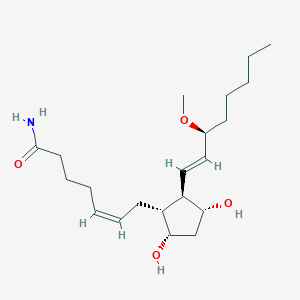
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of hydroxyl and methoxy groups through specific reactions such as hydroxylation and methylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but differs in overall structure and biological activity.
Fluticasone propionate: Contains similar functional groups but is used primarily as a corticosteroid.
Uniqueness
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in similar compounds .
Propiedades
Número CAS |
170753-89-6 |
|---|---|
Fórmula molecular |
C21H37NO4 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-methoxyoct-1-enyl]cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C21H37NO4/c1-3-4-7-10-16(26-2)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(22)25/h5,8,13-14,16-20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H2,22,25)/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 |
Clave InChI |
JDVFJMFCBMEFMV-NVRZHKMMSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N)O)O)OC |
SMILES canónico |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



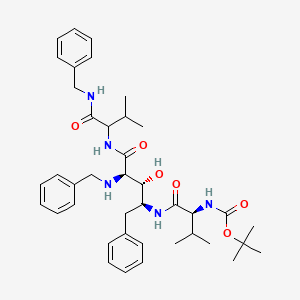
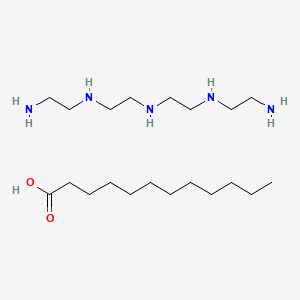
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
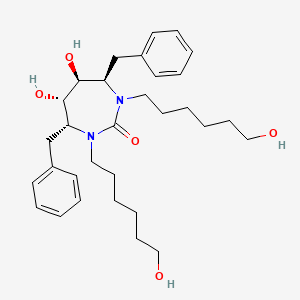

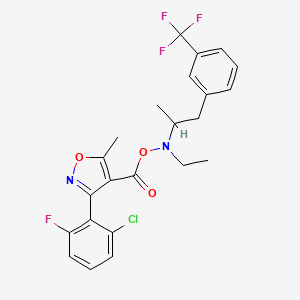
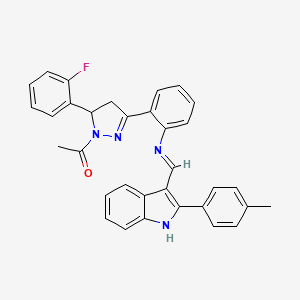
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)

